2-Chloro-1-methylpyridinium iodide

Catalog No.
S1497926
CAS No.
14338-32-0
M.F
C6H7ClIN
M. Wt
255.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-methylpyridinium iodide

CAS Number

14338-32-0

Product Name

2-Chloro-1-methylpyridinium iodide

IUPAC Name

2-chloro-1-methylpyridin-1-ium;iodide

Molecular Formula

C6H7ClIN

Molecular Weight

255.48 g/mol

InChI

InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

ABFPKTQEQNICFT-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC=C1Cl.[I-]

Synonyms

2-Chloro-1-methyl-pyridinium Iodide; 1-Methyl-2-chloropyridinium Iodide; 2-Chloro-N-methylpyridinium Iodide; 2-Chloropyridine Methiodide; 2-Chloropyridinium Iodomethylate; Mukaiyama Reagent; Mukaiyama’s Reagent; N-Methyl-2-chloropyridinium Iodide

Canonical SMILES

C[N+]1=CC=CC=C1Cl.[I-]

Isomeric SMILES

C[N+]1=CC=CC=C1Cl.[I-]

Dehydrating Agent

CMPI acts as an efficient dehydrating agent, removing water molecules from various organic reactions. This property makes it useful for:

  • Conversion of Aldoximes to Nitriles: CMPI effectively transforms aldoximes (compounds with the functional group -C=NOH) into nitriles (-C≡N) by removing a water molecule. This reaction is particularly valuable in organic synthesis, as nitriles are crucial building blocks for numerous pharmaceuticals and other complex molecules [].
  • Synthesis of Alkyl Thiocyanates: CMPI can dehydrate alcohols (R-OH) to form alkyl thiocyanates (R-SCN) by removing a water molecule and reacting with thiocyanate ions (SCN-). This reaction offers an alternative route for introducing the thiocyanate functional group into organic molecules [].

Cross-linking Agent

CMPI's ability to form covalent bonds between molecules makes it a valuable cross-linking agent in material science. It can be used to:

  • Fabricate Biodegradable Films: CMPI can cross-link biocompatible polymers like hyaluronic acid and gelatin, forming stable and biodegradable films with potential applications in drug delivery, wound healing, and tissue engineering [, ].

Condensing Agent

CMPI exhibits condensing agent properties, facilitating the formation of new chemical bonds between molecules. This characteristic finds application in:

  • Synthesis of β-Lactams: CMPI can condense β-amino acids with various carboxylic acids to form β-lactams, a class of antibiotics with crucial therapeutic applications [].

2-Chloro-1-methylpyridinium iodide is an organic compound with the molecular formula C₆H₇ClIN. It is commonly known as the Mukaiyama reagent and acts primarily as a reagent in organic synthesis. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 1-position, along with an iodide ion. This compound is recognized for its ability to activate hydroxy groups in alcohols, facilitating various chemical transformations.

CMPI is considered a mild irritant and should be handled with care. Here are some safety precautions:

  • Wear gloves, safety glasses, and protective clothing when handling CMPI.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.

Safety Data Sheets (SDS) from chemical suppliers provide detailed information on specific hazards and handling procedures [].

Please note:

  • The mechanism of action for CMPI in its role as a dehydrating agent is not explicitly mentioned in the retrieved sources.
  • No case studies were found directly related to CMPI.

  • Activation of Hydroxy Groups: It is widely utilized for converting alcohols into more reactive intermediates, such as alkyl thiocyanates, under both solvent and solvent-free conditions .
  • Aromatic Nucleophilic Substitution: This compound undergoes nucleophilic substitution reactions with phenols, where the chlorine atom is replaced by a nucleophile, leading to various aromatic compounds .
  • Formation of Carboxylate Esters: It also plays a role in dehydrative coupling reactions to form carboxylate esters from carboxylic acids and alcohols .

The synthesis of 2-chloro-1-methylpyridinium iodide can be achieved through various methods:

  • Direct Halogenation: The compound can be synthesized by halogenating 1-methylpyridine with phosphorus pentachloride followed by treatment with potassium iodide to introduce the iodide ion.
  • Reagent Preparation: Commercially available from suppliers like Sigma-Aldrich and TCI Chemicals, it can also be prepared through specific reactions involving other pyridine derivatives and halogenating agents .

2-Chloro-1-methylpyridinium iodide finds diverse applications in organic chemistry:

  • Organic Synthesis: It is extensively used for activating hydroxy groups in alcohols for subsequent reactions.
  • Cross-Linking Agent: In biochemistry, it serves as a cross-linking agent for polymers such as hyaluronic acid, enhancing their mechanical properties and stability .
  • Pharmaceutical Development: Its role in synthesizing biologically active compounds makes it valuable in pharmaceutical research.

Research has focused on understanding how 2-chloro-1-methylpyridinium iodide interacts with various nucleophiles. Studies have shown that its reactivity can vary significantly depending on the nature of the nucleophile involved. For example, when reacted with phenols, the kinetics and mechanisms of these nucleophilic substitution reactions provide insights into its behavior in different chemical environments .

Several compounds share structural or functional similarities with 2-chloro-1-methylpyridinium iodide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideUsed for peptide coupling reactions
1-Methylpyridinium iodidePyridinium saltLacks chlorine but retains similar reactivity
4-DimethylaminopyridineAminopyridineOften used as a catalyst in acylation reactions

These compounds differ primarily in their functional groups and reactivity profiles. For instance, while 2-chloro-1-methylpyridinium iodide is effective for activating hydroxy groups, other compounds may serve different roles in organic synthesis or catalysis.

2-Chloro-1-methylpyridinium iodide demonstrates exceptional utility in the formation of carboxylate esters from carboxylic acids and alcohols, as well as carboxamides from carboxylic acids and amines. The reaction typically proceeds under mild conditions using dichloromethane as solvent and triethylamine as base, with reactions completing within 3 hours at room temperature [1] [2] [3].

The ester formation process exhibits broad substrate scope, accommodating primary, secondary, and tertiary alcohols with yields typically ranging from 62% to 91% [1] [2]. Sterically hindered alcohols such as tert-butanol can be successfully coupled, although reaction times may be extended. The methodology tolerates various functional groups including halides, ethers, esters, and aromatic substituents. Notably, the reaction conditions are sufficiently mild to preserve acid-labile protecting groups commonly employed in multi-step synthesis [2] [3].

For amide synthesis, the reagent facilitates coupling between carboxylic acids and primary or secondary amines, yielding carboxamides in good to excellent yields. The process shows particular advantage over traditional coupling methods such as carbodiimide-mediated reactions in terms of reduced formation of side products and simpler purification procedures [1] [2]. The reaction mechanism ensures minimal epimerization of sensitive stereogenic centers, making it particularly valuable for peptide synthesis applications [6] [7].

Limitations of Ester and Amide Synthesis:

The primary limitation of this methodology is the requirement for two equivalents of base, which can be problematic when working with base-sensitive substrates [1] [2]. The reagent exhibits sensitivity to moisture, necessitating anhydrous reaction conditions and proper storage. Additionally, the reaction generates hydrogen chloride and hydrogen iodide as byproducts, which may cause degradation of acid-sensitive functional groups if not adequately neutralized by the base [4] [3].

The scope is somewhat limited with highly hindered carboxylic acids, where steric congestion around the carboxyl group can impede the initial nucleophilic attack on the pyridinium ring. Furthermore, the reagent is incompatible with strong oxidizing agents and may undergo decomposition under strongly basic conditions at elevated temperatures [8] [3].

Lactone and Lactam Formation: Ring Size Constraints and Selectivity

The application of 2-chloro-1-methylpyridinium iodide in lactone synthesis from hydroxy acids represents one of its most synthetically valuable transformations. The reagent exhibits remarkable selectivity based on ring size, with distinctly different efficiency profiles for various lactone formations [1] [4] [9].
For small to medium-sized lactones, the reagent demonstrates exceptional performance. Five-membered gamma-lactones and six-membered delta-lactones are formed in excellent yields, typically ranging from 78% to 96% [1] [4]. Seven-membered lactones can also be accessed efficiently, though yields are generally slightly lower at 70-85%. The high efficiency for these ring sizes stems from favorable entropic and enthalpic factors that promote intramolecular cyclization over intermolecular coupling reactions [9] [10].

Medium-Ring Formation Challenges:

The formation of eight- to twelve-membered lactones presents significant synthetic challenges when using this reagent. In this ring size range, intramolecular cyclization competes unfavorably with intermolecular dimerization processes [4] [9]. The resulting dimeric products arise from intermolecular coupling of two hydroxy acid molecules, effectively reducing the yield of the desired monomeric lactone to 15-35%. This limitation reflects the inherent difficulty in medium-ring synthesis, where ring strain and transannular interactions destabilize the transition state for cyclization [11].

Macrolactone Synthesis:

For lactones containing thirteen or more atoms in the ring, 2-chloro-1-methylpyridinium iodide regains efficiency when employed under high dilution conditions [4] [9]. Macrolactonization reactions conducted at concentrations of 1-5 millimolar typically yield products in 78-94% yield. The high dilution conditions suppress the competing intermolecular reactions that plague medium-ring formation, allowing the desired intramolecular cyclization to predominate [9] [12].

Lactam Formation:

The reagent also facilitates lactam formation from amino acids, though with generally lower efficiency compared to lactone synthesis [1] [4]. The reduced reactivity likely stems from the lower nucleophilicity of nitrogen compared to oxygen, requiring longer reaction times or elevated temperatures. Despite this limitation, the methodology provides access to various lactam ring systems with acceptable yields, particularly for five- and six-membered rings [4].

Ketene Generation and Intramolecular Cycloadditions

2-Chloro-1-methylpyridinium iodide serves as an effective promoter for in situ ketene generation from carboxylic acids, enabling subsequent cycloaddition reactions with various dienophiles and dipolarophiles [5] [13] [14]. The ketene generation process occurs through the formation of the activated acid intermediate followed by base-induced deprotonation at the alpha position [13] [14].

The in situ generated ketenes demonstrate high reactivity toward imines in [2+2] cycloaddition reactions, providing access to beta-lactam structures [14]. This transformation has been successfully applied to the synthesis of novel pyrrolyl-substituted beta-lactams, where N-pyrrolylpropanoic acid is converted to the corresponding ketene intermediate using 2-chloro-1-methylpyridinium iodide and triethylamine [14]. The resulting ketene undergoes stereoselective cycloaddition with aromatic imines to yield trans-beta-lactams as single stereoisomers or major products with yields ranging from 68% to 85% [14].

Stereochemical Control:

The stereochemical outcome of ketene cycloadditions mediated by this reagent shows excellent selectivity for trans-configured products [14]. This stereoselectivity arises from the preferred approach geometry of the imine to the ketene, where steric interactions favor the formation of the trans-isomer. The high degree of stereocontrol makes this methodology particularly valuable for the synthesis of pharmaceutically relevant beta-lactam scaffolds [14].

Intramolecular Cycloadditions:

When applied to substrates containing both ketene precursor and dipolarophile components, the reagent can promote intramolecular cycloaddition reactions [13]. These transformations provide access to polycyclic structures in a single synthetic operation, demonstrating the reagent's utility in complex molecule synthesis. The intramolecular nature of these reactions often results in enhanced selectivity and efficiency compared to intermolecular variants.

Limitations in Ketene Chemistry:

The scope of ketene generation is somewhat limited to carboxylic acids that can undergo facile deprotonation at the alpha position [13] [14]. Highly substituted or sterically hindered carboxylic acids may not efficiently form the required ketene intermediates. Additionally, the generated ketenes are highly reactive and may undergo competing side reactions such as dimerization or hydrolysis if not immediately trapped by appropriate reaction partners [13] [14].

Peptide Synthesis: Racemization Control and Coupling Efficiency

The application of 2-chloro-1-methylpyridinium iodide in peptide synthesis represents one of its most significant contributions to synthetic organic chemistry. The reagent was specifically developed as an alternative to more expensive and potentially racemizing coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [1] [6] [7].

Racemization Control:

One of the most remarkable features of 2-chloro-1-methylpyridinium iodide-mediated peptide coupling is its ability to minimize racemization during the activation and coupling process. Studies have demonstrated that urethane-protected amino acids react with minimal racemization when this reagent is employed [6] [7]. The reduced racemization compared to other coupling methods stems from the mild activation conditions and the rapid consumption of the activated intermediate [6] [7].

Systematic studies using model peptide systems have shown racemization rates of 0.4% or less per synthesis cycle when using this reagent under optimized conditions. This level of stereochemical integrity is particularly important for the synthesis of complex peptides where multiple coupling steps are required.

Coupling Efficiency:

The reagent demonstrates excellent coupling efficiency for a wide range of amino acid combinations, with yields typically ranging from 80% to 91% for dipeptide and tripeptide formation [1] [6]. The coupling process is generally complete within 3 hours at room temperature, making it suitable for automated peptide synthesis protocols.

The methodology shows particular effectiveness with difficult coupling partners, such as sterically hindered amino acids or those prone to side chain reactivity. N-methylated amino acids, which often present challenges in peptide synthesis due to reduced nucleophilicity and increased steric bulk, couple efficiently using this reagent.

Fragment Condensation:

For fragment condensation reactions, where larger peptide segments are coupled together, the reagent may require the addition of auxiliary nucleophiles such as N-hydroxysuccinimide to achieve optimal results [6] [7]. This modification helps to suppress racemization that can occur during the coupling of larger, more complex fragments [6] [7].

Limitations in Peptide Synthesis:

While generally effective, the method does have limitations in peptide synthesis applications. The requirement for two equivalents of base can be problematic when working with acid-sensitive protecting groups [1] [6]. Additionally, the formation of 2-hydroxypyridine as a byproduct requires careful purification, particularly in large-scale applications [6].

Macrolactonization and Macrocyclic Compound Assembly

The formation of macrocyclic lactones using 2-chloro-1-methylpyridinium iodide has emerged as a powerful synthetic methodology, particularly for natural product synthesis and medicinal chemistry applications [9] [12]. The reagent's effectiveness in macrolactonization stems from its ability to activate carboxylic acids under mild conditions while maintaining compatibility with sensitive functional groups.

High Dilution Methodology:

Successful macrolactonization using this reagent requires implementation of high dilution conditions, typically operating at concentrations of 1-5 millimolar [9]. These conditions are essential to suppress competing intermolecular reactions that would otherwise lead to oligomeric or polymeric products. The use of slow addition techniques or continuous flow methodologies has proven particularly effective in maintaining the required dilution while achieving practical reaction rates.

Recent developments in continuous flow macrolactonization have demonstrated that the methodology can be scaled effectively while maintaining high yields. Flow processes allow precise control of reagent mixing and residence time, enabling the synthesis of macrocyclic lactones with ring sizes ranging from 12 to 26 atoms in the core structure. These continuous flow protocols typically achieve completion within 35 minutes residence time while maintaining yields of 55-95%.

Substrate Scope and Functional Group Tolerance:

The macrolactonization methodology demonstrates broad substrate scope, accommodating seco-acids containing diverse functional groups including ethers, esters, aromatic rings, and alkenes [9] [12]. The mild reaction conditions preserve sensitive functionalities that might be compromised under alternative macrolactonization protocols such as those requiring high temperatures or strongly acidic conditions [12].

Complex natural product syntheses have benefited significantly from this methodology. The reagent has been successfully employed in the total synthesis of macrolide antibiotics and other bioactive natural products where macrolactonization serves as a key ring-forming step [12]. The tolerance for multiple stereocenters and complex substitution patterns makes it particularly valuable for these challenging synthetic targets.

Dilactone and Oligolactone Formation:

Beyond simple macrolactones, the reagent has been applied to the synthesis of dilactones and tetralactone derivatives through inter- and intramolecular coupling of diacids with diols. These transformations provide access to complex macrocyclic structures containing multiple lactone linkages, which are found in various bioactive natural products.

The formation of dilactones typically requires careful optimization of stoichiometry and reaction conditions to achieve selective formation of the desired cyclic products over linear oligomers. Success in these transformations depends on the inherent cyclization tendency of the substrate and the ability to suppress competing pathways.

Limitations and Challenges:

The primary limitation of macrolactonization using this reagent is the mandatory requirement for high dilution conditions, which can limit the practical scale of synthesis [9]. Large-scale applications require substantial volumes of solvent and extended reaction times, increasing both cost and environmental impact.

Competing oligomerization remains a persistent challenge, particularly for substrates that do not exhibit strong conformational bias toward intramolecular cyclization. The success of macrolactonization often depends on subtle structural features of the substrate that influence the relative rates of intra- versus intermolecular reactions [9] [12].

Asymmetric Synthesis: Aldol Reactions and Chiral Induction

While 2-chloro-1-methylpyridinium iodide is not inherently chiral, it has found application in asymmetric synthesis through its use in transformations that involve chiral substrates or chiral reaction environments. The most notable application is in asymmetric aldol reactions where the reagent participates in the formation of chiral enolate intermediates.

Memory of Chirality in Aldol Reactions:

One of the most significant applications of the reagent in asymmetric synthesis involves aldol reactions proceeding via memory of chirality. In these transformations, N-tert-butoxycarbonyl-N-methoxymethyl amino acid derivatives are converted to axially chiral enolates using potassium hexamethyldisilazide. The subsequent aldol reaction with aldehydes proceeds with high enantioselectivity, typically achieving 78-94% enantiomeric excess.

The asymmetric induction in these reactions arises from the restricted rotation around the N-C bond in the enolate intermediate, creating a chiral axis that controls the facial selectivity of the aldol addition. The use of optimized solvent systems, typically toluene-tert-butyl methyl ether mixtures at -60°C, is crucial for maintaining the stereochemical integrity of the chiral enolate.

Intramolecular Acylation and Oxazolidone Formation:

Following the aldol reaction, the intermediate aldolate undergoes intramolecular acylation with the Boc protecting group to form chiral oxazolidone derivatives. This tandem aldol-acylation sequence provides access to oxazolidones with contiguous tetrasubstituted and trisubstituted chiral centers in high diastereomeric and enantiomeric purity.

The oxazolidone products obtained through this methodology serve as valuable synthetic intermediates, functioning as chiral auxiliaries or as precursors to alpha-hydroxy-alpha-amino acids with quaternary carbon centers. These structural motifs are frequently encountered in biologically active natural products and pharmaceutically relevant compounds.

Substrate Scope and Limitations:

The asymmetric aldol methodology demonstrates effectiveness with various aromatic aldehydes, including para-substituted benzaldehydes and ortho-substituted variants. Electron-withdrawing and electron-donating substituents on the aromatic ring are generally well-tolerated, though yields and enantioselectivities can vary depending on the electronic nature of the substituents.

The methodology shows limitations with aliphatic aldehydes, where reduced enantioselectivity and yields are often observed. This limitation likely stems from reduced steric differentiation in the transition state when less bulky aldehydes are employed.

Mechanistic Considerations:

The stereochemical course of these asymmetric transformations differs markedly from the corresponding alkylation reactions of the same chiral enolates. While alkylation proceeds with retention of configuration, the aldol reactions occur with inversion of configuration at the chiral center. This difference suggests distinct mechanistic pathways and transition state geometries for these two classes of reactions.

The ability to achieve high enantioselectivity without the use of external chiral catalysts or auxiliaries makes this methodology particularly attractive for applications where catalyst removal or auxiliary cleavage would be problematic. The inherent chirality of the substrate provides the necessary stereochemical information for asymmetric induction.

Broader Applications in Asymmetric Synthesis:

Beyond aldol reactions, 2-chloro-1-methylpyridinium iodide has been employed in other asymmetric transformations where chiral substrates or chiral environments provide the source of stereochemical control. These applications typically involve the reagent's role as an activating agent rather than as a source of chirality itself.

UNII

RLQ88NYZ68

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14338-32-0

Wikipedia

2-chloro-1-methylpyridinium iodide

Dates

Last modified: 08-15-2023

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